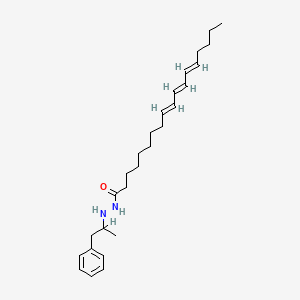
ESA-pih
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ESA-pih, also known as Erythropoiesis-Stimulating Agent for Post-Inflammatory Hyperpigmentation, is a compound used primarily in the treatment of anemia associated with chronic kidney disease. It functions by stimulating the production of red blood cells, thereby addressing the deficiency caused by the disease. This compound has gained significant attention due to its potential to improve the quality of life for patients suffering from anemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ESA-pih involves several steps, starting with the preparation of the core structure. The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and reduction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. Quality control measures are implemented at various stages to ensure the purity and efficacy of the final product. The industrial production also involves the use of advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
ESA-pih undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their efficacy and safety in different therapeutic contexts.
Wissenschaftliche Forschungsanwendungen
ESA-pih has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of erythropoiesis and the effects of different chemical modifications on its activity.
Biology: In biology, this compound is used to study the cellular and molecular mechanisms of red blood cell production and the role of erythropoiesis in various physiological and pathological conditions.
Medicine: In medicine, this compound is used in clinical trials to evaluate its efficacy and safety in treating anemia associated with chronic kidney disease and other conditions.
Industry: In the pharmaceutical industry, this compound is used as a key ingredient in the development of new drugs for the treatment of anemia and related disorders.
Wirkmechanismus
The mechanism of action of ESA-pih involves the stimulation of erythropoiesis, the process by which red blood cells are produced. This compound binds to erythropoietin receptors on the surface of erythroid progenitor cells in the bone marrow, activating a signaling cascade that leads to the proliferation and differentiation of these cells into mature red blood cells. This process involves several molecular targets and pathways, including the JAK-STAT pathway and the PI3K-AKT pathway.
Vergleich Mit ähnlichen Verbindungen
ESA-pih is unique in its ability to stimulate erythropoiesis without causing significant side effects. Similar compounds include:
Darbepoetin alfa: A long-acting erythropoiesis-stimulating agent with a similar mechanism of action but a different pharmacokinetic profile.
Methoxy polyethylene glycol-epoetin beta: Another long-acting agent with a similar mechanism of action but a different molecular structure.
Epoetin alfa: A short-acting erythropoiesis-stimulating agent with a similar mechanism of action but a different duration of effect.
This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for the treatment of anemia in various clinical settings.
Eigenschaften
CAS-Nummer |
41509-94-8 |
|---|---|
Molekularformel |
C27H42N2O |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(9E,11E,13E)-N'-(1-phenylpropan-2-yl)octadeca-9,11,13-trienehydrazide |
InChI |
InChI=1S/C27H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(30)29-28-25(2)24-26-21-18-17-19-22-26/h6-11,17-19,21-22,25,28H,3-5,12-16,20,23-24H2,1-2H3,(H,29,30)/b7-6+,9-8+,11-10+ |
InChI-Schlüssel |
MVODVDZLZWGBNM-OBWVEWQSSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)NNC(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















